Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate
Description
Historical Context and Development
The development of tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate emerged from the convergence of two significant areas in heterocyclic chemistry: isoquinoline derivatives and piperazine-containing compounds. Historical research in isoquinoline chemistry dates back to the late 19th century, when these bicyclic aromatic compounds were first isolated from coal tar and recognized for their biological significance. The piperazine moiety gained prominence in medicinal chemistry during the mid-20th century, particularly following the discovery of its utility in pharmaceutical applications. The combination of these two heterocyclic systems represents a modern approach to molecular design, capitalizing on the complementary properties of both structural elements.
The specific synthesis and characterization of this compound can be traced to research initiatives focused on developing selective receptor ligands. Early investigations into structure-activity relationships of dopamine receptor modulators led researchers to explore hybrid molecular architectures that could enhance binding selectivity and biological activity. The incorporation of the tert-butoxycarbonyl protecting group reflects standard synthetic methodology in contemporary organic chemistry, providing stability during synthetic transformations while maintaining the potential for selective deprotection.
Industrial development of this compound has been facilitated by advances in synthetic methodology and increased demand for specialized pharmaceutical intermediates. Modern production methods have evolved to accommodate both research-scale synthesis and potential commercial applications, with multiple chemical suppliers now offering the compound at various purity levels ranging from 95% to 98%. The establishment of standardized synthetic protocols has enabled consistent production quality and broader accessibility for research applications.
Significance in Heterocyclic Chemistry Research
This compound occupies a prominent position in heterocyclic chemistry research due to its unique combination of structural features and biological activities. The compound exemplifies the principle of molecular hybridization, where distinct heterocyclic systems are combined to create molecules with enhanced or novel properties. The isoquinoline component contributes aromatic stability and specific binding characteristics, while the piperazine ring provides conformational flexibility and hydrogen bonding capabilities.
Research investigations have demonstrated that this compound serves as an effective building block for the synthesis of complex organic molecules with diverse biological activities. Structure-activity relationship studies have revealed that modifications to either the isoquinoline or piperazine portions can significantly influence biological properties, making it a valuable scaffold for medicinal chemistry research. The compound's ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, further enhances its utility in synthetic applications.
The significance of this compound in contemporary research is evidenced by its application in receptor binding studies, particularly those involving dopamine receptors. Binding assays conducted with human dopamine D2 and D3 receptors expressed in cellular systems have demonstrated the compound's potential as a selective ligand. These findings have implications for the development of therapeutic agents targeting neurological disorders, including Parkinson's disease and other dopaminergic pathway-related conditions.
Furthermore, the compound has shown relevance in antimicrobial research, with studies indicating moderate antibacterial activity against various bacterial strains. This dual functionality - as both a neurological research tool and antimicrobial agent - underscores its versatility and importance in multiple research domains.
Classification and Nomenclature Systems
The systematic classification and nomenclature of this compound reflects its complex molecular structure and multiple functional groups. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is classified as a carboxylate ester derived from piperazine, with isoquinoline substitution at the 4-position of the piperazine ring.
The Chemical Abstracts Service registry number 205264-33-1 provides unique identification for this compound in chemical databases and literature. Multiple synonymous names exist in chemical literature, including 1-Boc-4-Isoquinolin-1-yl-piperazine and 4-isoquinolin-1-yl-piperazine-1-carboxylic acid tert-butyl ester. These alternative names reflect different approaches to describing the molecular structure and are commonly encountered in research literature and commercial catalogs.
The compound falls under the broader classification of nitrogen-containing heterocyclic compounds, specifically within the category of substituted piperazines. From a pharmaceutical chemistry perspective, it is classified as a potential central nervous system active compound due to its structural similarity to known neurotransmitter receptor ligands. The presence of the tert-butoxycarbonyl group classifies it as a protected amine derivative, commonly employed in synthetic organic chemistry.
International chemical safety and transport classifications recognize this compound under the Harmonized System code 2933990090, which encompasses heterocyclic compounds with nitrogen hetero-atoms only. This classification has implications for international trade, regulatory compliance, and safety documentation requirements.
Research Scope and Contemporary Relevance
Contemporary research involving this compound spans multiple scientific disciplines, reflecting its broad utility and potential applications. The primary research focus centers on its role as a pharmacological tool compound for investigating dopamine receptor function and developing therapeutic agents for neurological disorders. Recent structure-activity relationship studies have positioned this compound as a lead structure for designing selective dopamine D3 receptor agonists.
Neuropharmacological research has demonstrated the compound's potential in Parkinson's disease model systems, where compounds with similar structural features have shown neuroprotective effects. These findings suggest possible therapeutic applications in neurodegenerative disorders, although comprehensive preclinical evaluation remains ongoing. The compound's selectivity profile for dopamine receptor subtypes makes it particularly valuable for mechanistic studies aimed at understanding dopaminergic signaling pathways.
In the field of medicinal chemistry, the compound serves as an important intermediate for synthesizing more complex therapeutic agents. Research groups have utilized its structural framework to develop libraries of related compounds with enhanced biological activities. The modular nature of its structure allows for systematic modifications that can optimize pharmacological properties while maintaining the core binding characteristics.
The compound's contemporary relevance extends to its role in advancing synthetic methodology. Recent developments in synthetic protocols have improved the efficiency and scalability of its preparation, making it more accessible for research applications. These methodological advances have enabled broader investigation of its properties and applications across multiple research domains.
Properties
IUPAC Name |
tert-butyl 4-isoquinolin-1-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-12-10-20(11-13-21)16-15-7-5-4-6-14(15)8-9-19-16/h4-9H,10-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMXGIDINZEYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10711438 | |
| Record name | tert-Butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10711438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205264-33-1 | |
| Record name | tert-Butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10711438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate typically involves the reaction of isoquinoline with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of high-performance liquid chromatography (HPLC) is common to verify the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate is utilized as a precursor in the synthesis of various organic compounds. Its piperazine and isoquinoline moieties allow for diverse chemical modifications, facilitating the creation of new derivatives with tailored properties. This compound can undergo several types of reactions:
- Oxidation : Using agents like potassium permanganate, it can be transformed into carboxylic acids or ketones.
- Reduction : Lithium aluminum hydride can reduce it to alcohols or amines.
- Substitution : The piperazine ring can be substituted with various functional groups, expanding its utility in synthetic chemistry .
Biological Research
Ligand in Receptor Studies
Research indicates that this compound may act as a ligand for various receptors, particularly in neuropharmacology. The isoquinoline structure is known to interact with dopamine receptors, which are crucial in treating disorders such as Parkinson's disease and schizophrenia. Studies have explored its binding affinities and selectivity towards D2 and D3 dopamine receptors, suggesting potential therapeutic applications .
Medicinal Applications
Therapeutic Potential
The compound is being investigated for its role in drug development, particularly as a neuroprotective agent. Its interaction with dopamine receptors may enhance its efficacy in treating neurodegenerative diseases. Research has shown that compounds with similar structures exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress associated with conditions like Parkinson's disease .
Industrial Applications
Production of Specialty Chemicals
In the industrial sector, this compound is used to produce specialty chemicals and intermediates. Its versatile reactivity makes it suitable for large-scale synthesis processes, where high purity and consistency are required .
Mechanism of Action
The mechanism of action of tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The isoquinoline moiety is known to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The structural diversity of Boc-piperazine derivatives arises from variations in the substituent attached to the piperazine ring. Key examples include:
- Heterocyclic vs. Aliphatic Substituents: Compounds with aromatic heterocycles (e.g., isoquinoline, thieno-triazino) exhibit stronger π-π interactions compared to aliphatic variants like tert-butyl 4-methylpiperazine-1-carboxylate (), which may prioritize solubility over target binding .
- Functional Group Impact: The carbonyl group in tert-butyl 4-(4-oxobutanoyl)piperazine-1-carboxylate () introduces hydrogen-bonding capacity, whereas electron-withdrawing groups (e.g., cyano in ) alter electronic density and reactivity .
Stability and Degradation
- The Boc group in the target compound enhances stability compared to triazole-containing derivatives (e.g., compounds 1a and 1b in ), which degrade in simulated gastric fluid due to unprotected amines .
- Sterically hindered substituents (e.g., diphenylmethylene in CF-OE, ) may reduce enzymatic degradation, improving in vivo half-life .
Physicochemical Properties
- Lipophilicity: Isoquinoline derivatives (Log P ~3–4) are more lipophilic than aliphatic variants (e.g., tert-butyl 4-methylpiperazine-1-carboxylate, Log P ~1.5), influencing membrane permeability .
- Solubility : Polar groups like carbonyls () or amines () improve aqueous solubility, whereas aromatic systems (e.g., ) favor organic solvents .
Biological Activity
Tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate (TBIP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores the biological activity of TBIP, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
TBIP has the molecular formula and features a piperazine ring linked to an isoquinoline moiety. This structure is critical as it influences the compound's interaction with biological targets.
The biological activity of TBIP is primarily attributed to its ability to interact with various receptors and enzymes. It has been investigated for its role as a ligand in receptor studies, particularly in the context of dopamine receptors. The isoquinoline component is known to modulate several biological pathways, potentially leading to therapeutic effects in neurological disorders.
Antagonistic and Agonistic Activities
Research indicates that TBIP exhibits both antagonistic and agonistic properties towards dopamine receptors. In binding assays conducted with HEK-293 cells expressing D2 or D3 receptors, TBIP demonstrated significant inhibition constants (Ki), suggesting its potential as a modulator of dopaminergic signaling pathways .
1. Dopamine Receptor Interaction
A study focused on structure-activity relationships (SAR) revealed that TBIP derivatives could selectively bind to D3 receptors with high affinity. The findings suggest that modifications to the piperazine moiety can enhance receptor selectivity, which is crucial for developing targeted therapies for conditions like Parkinson's disease .
2. Antimicrobial Activity
TBIP has also been evaluated for its antimicrobial properties. In vitro studies showed that it possesses moderate antibacterial activity against various strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 15.625 μM to 125 μM against reference strains, indicating its potential as a lead compound in antibiotic development .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| TBIP | Staphylococcus aureus | 62.5 |
| Enterococcus faecalis | 125 | |
| Escherichia coli | Not effective |
3. Neuroprotective Effects
In animal models of Parkinson's disease, compounds similar to TBIP have shown neuroprotective effects, potentially due to their antioxidant properties combined with dopaminergic receptor activity. Such findings underscore the importance of TBIP in neuropharmacology .
Synthesis and Applications
TBIP is synthesized through the reaction of isoquinoline with tert-butyl 4-piperazinecarboxylate under specific conditions involving bases like potassium carbonate in solvents such as dimethylformamide (DMF). This synthetic route allows for the production of high-purity compounds suitable for biological testing .
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-butyl 4-(isoquinolin-1-yl)piperazine-1-carboxylate?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or Buchwald–Hartwig amination. Key parameters include:
- Solvent selection : Polar aprotic solvents like 1,4-dioxane or THF are preferred to stabilize intermediates and enhance reaction rates .
- Temperature : Reactions often require heating (e.g., 110°C for 12 hours) to overcome activation barriers .
- Catalysts/Base : Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are used to deprotonate the piperazine nitrogen, facilitating coupling with electrophilic isoquinoline derivatives .
- Yield optimization : Purification via silica gel chromatography (ethyl acetate/hexane gradients) achieves >85% purity. Column conditions must be adjusted based on substituent polarity .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR verify the tert-butyl group (singlet at δ ~1.4 ppm for 9H) and piperazine ring protons (multiplets at δ ~3.0–3.5 ppm). Isoquinoline protons appear as aromatic signals (δ ~7.5–8.5 ppm) .
- X-ray crystallography : Single-crystal analysis confirms the stereochemistry of the piperazine-isoquinoline junction. For example, C–H···O and N–H···N interactions stabilize the lattice .
- Mass spectrometry : High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]⁺ at m/z 356.2) .
Q. What are the stability considerations for storing this compound?
Methodological Answer:
- Moisture sensitivity : The Boc (tert-butoxycarbonyl) group hydrolyzes under acidic/alkaline conditions. Store in anhydrous environments (e.g., molecular sieves) at –20°C .
- Light sensitivity : Aromatic systems (e.g., isoquinoline) may degrade under UV exposure. Use amber vials for long-term storage .
- Handling : Avoid prolonged exposure to air; use inert gas (N₂/Ar) for transfers .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
Methodological Answer:
- Kinetic isotope effects (KIE) : Replace reactive hydrogens (e.g., piperazine NH) with deuterium to study rate-determining steps .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states for nucleophilic substitution at the isoquinoline C1 position .
- Trapping intermediates : Use low-temperature NMR (–80°C) to identify transient species like enolate or radical intermediates .
Q. How does structural modification of the piperazine ring affect biological activity?
Methodological Answer:
- Structure-activity relationship (SAR) :
- Substituent effects : Introducing electron-withdrawing groups (e.g., –NO₂) at the piperazine N4 position reduces steric hindrance, enhancing receptor binding .
- Ring flexibility : Replacing piperazine with a rigid bicyclic system (e.g., diazabicyclo[2.2.2]octane) alters conformational dynamics, impacting target affinity .
- Biological assays : Test derivatives against kinase targets (e.g., Bruton’s tyrosine kinase) using fluorescence polarization or SPR (surface plasmon resonance) .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Dynamic effects : Variable-temperature NMR (VT-NMR) distinguishes between conformational exchange (e.g., chair-flipping of piperazine) and static disorder. For example, coalescence temperatures >40°C indicate slow exchange .
- Crystal polymorphism : X-ray powder diffraction (XRPD) identifies polymorphic forms that may cause splitting discrepancies .
- Solvent effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding interactions that obscure signals .
Q. What strategies improve enantiomeric purity in derivatives of this compound?
Methodological Answer:
- Chiral auxiliaries : Use tert-butylsulfinamide to induce asymmetry during piperazine functionalization .
- Catalytic asymmetric synthesis : Employ Pd-catalyzed cross-coupling with chiral ligands (e.g., BINAP) for enantioselective C–N bond formation .
- Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, with mobile phases like hexane/ethanol (95:5) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
